![molecular formula C12H13NO B14348696 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one CAS No. 96850-75-8](/img/structure/B14348696.png)
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methylidene group and a 4-methylphenylmethyl group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the corresponding amide This amide is then subjected to cyclization under basic conditions to yield the azetidinone ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the methylidene or phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
類似化合物との比較
Similar Compounds
- 3-Methyl-4-(3-methylphenyl)azetidin-2-one
- 1-(4-Methylphenyl)-3-methylideneazetidin-2-one
Uniqueness
3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one is unique due to its specific structural features, such as the presence of both a methylidene group and a 4-methylphenylmethyl group
特性
CAS番号 |
96850-75-8 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
3-methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)8-13-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3 |
InChIキー |
VXFGJGNKJNRKFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2CC(=C)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


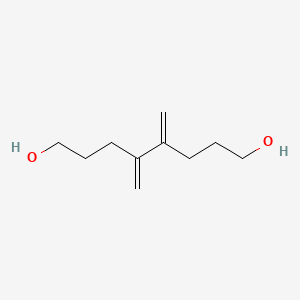
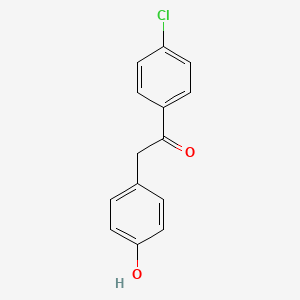
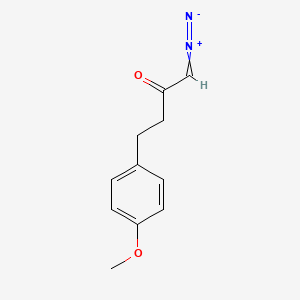
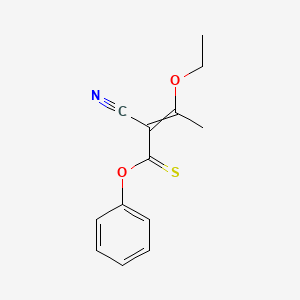
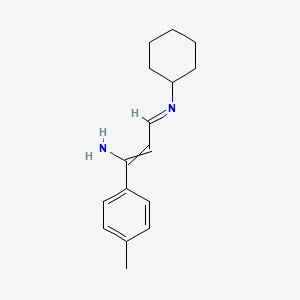
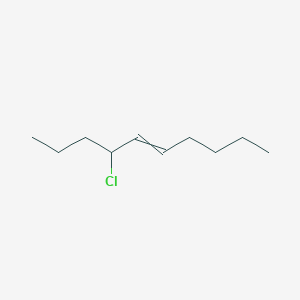
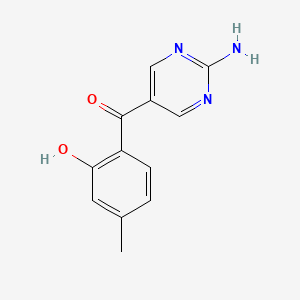

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


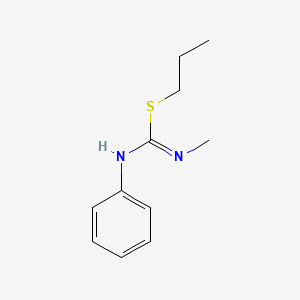
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
